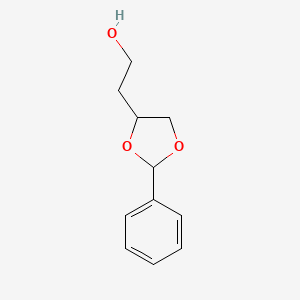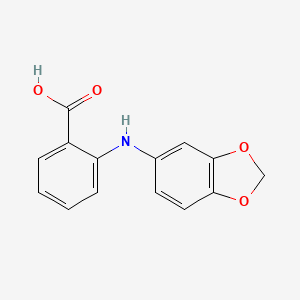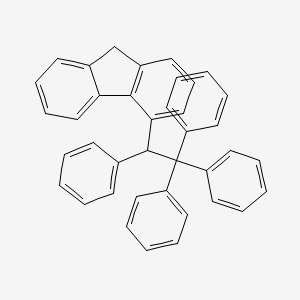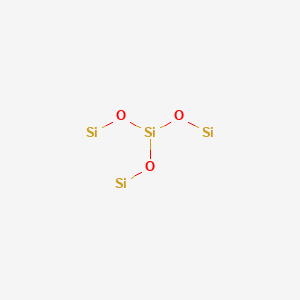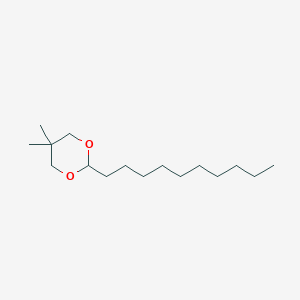
Bis(2-ethylhexyl) (R(R*,R*))-tartrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-ethylhexyl) (R(R*,R*))-tartrate is an organic compound that belongs to the class of esters. It is derived from tartaric acid and 2-ethylhexanol. This compound is known for its unique stereochemistry, which plays a crucial role in its chemical properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-ethylhexyl) (R(R*,R*))-tartrate typically involves the esterification of tartaric acid with 2-ethylhexanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound is carried out in large reactors where the reactants are mixed and heated. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products. The final product is purified through crystallization or other separation techniques to obtain a high-purity compound.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-ethylhexyl) (R(R*,R*))-tartrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the ester.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Applications De Recherche Scientifique
Bis(2-ethylhexyl) (R(R*,R*))-tartrate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, helping to produce enantiomerically pure compounds.
Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the production of plasticizers, which are added to polymers to increase their flexibility and durability.
Mécanisme D'action
The mechanism by which Bis(2-ethylhexyl) (R(R*,R*))-tartrate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The stereochemistry of the compound allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to changes in biochemical pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-ethylhexyl) phthalate: A commonly used plasticizer with similar ester groups but different core structure.
Bis(2-ethylhexyl) tetrabromophthalate: Another plasticizer with brominated aromatic rings, used for its flame-retardant properties.
Uniqueness
Bis(2-ethylhexyl) (R(R*,R*))-tartrate is unique due to its chiral nature, which imparts specific stereochemical properties that are not present in other similar compounds. This makes it particularly valuable in applications requiring enantiomeric purity and specific molecular interactions.
Propriétés
Numéro CAS |
13318-07-5 |
|---|---|
Formule moléculaire |
C20H38O6 |
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
bis(2-ethylhexyl) 2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C20H38O6/c1-5-9-11-15(7-3)13-25-19(23)17(21)18(22)20(24)26-14-16(8-4)12-10-6-2/h15-18,21-22H,5-14H2,1-4H3 |
Clé InChI |
UQKDJFLNVHKDRR-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)COC(=O)C(C(C(=O)OCC(CC)CCCC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



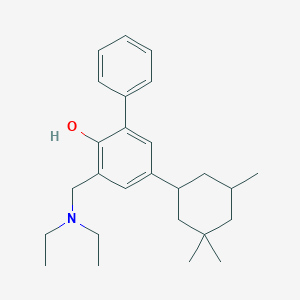
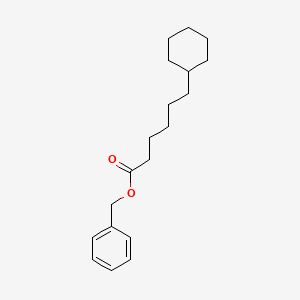
![2-[[3-[(2-Hydroxy-3-methoxyphenyl)methyl]-2-phenyl-1,3-diazinan-1-yl]methyl]-6-methoxyphenol](/img/structure/B14729122.png)
![2-[(4-Chlorobenzyl)sulfanyl]ethyl thiocyanate](/img/structure/B14729125.png)
![Methyl 2-[(7-methoxy-2-oxo-chromene-3-carbonyl)amino]benzoate](/img/structure/B14729130.png)
